2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
Overview
Description
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid is a synthetic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound has a molecular formula of C24H20FNO4 and a molecular weight of 405.43 g/mol .
Mechanism of Action
Target of Action
The compound, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid, also known as Fmoc-p-fluoro-DL-Phe-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the amino acids that make up peptides .
Mode of Action
The compound acts by protecting the amine groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection allows for the selective synthesis of peptides without unwanted side reactions .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine groups during the coupling of amino acids, preventing side reactions and ensuring the correct sequence of amino acids in the peptide chain .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amine groups during synthesis, it prevents side reactions and ensures the integrity of the peptide chain .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc group in protecting the amine groups. The compound is stable under typical laboratory conditions, but it can be removed rapidly by base . Therefore, the stability and efficacy of this compound can be controlled by adjusting the conditions of the peptide synthesis process.
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins, primarily those involved in peptide bond formation . The nature of these interactions is largely determined by the fluoro group on the phenyl ring, which can influence the compound’s reactivity and binding affinity .
Cellular Effects
In cellular processes, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid influences cell function by participating in protein synthesis . It can impact cell signaling pathways, gene expression, and cellular metabolism, primarily through its role in the production of proteins .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, particularly enzymes involved in peptide synthesis . It can influence enzyme activity, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the compound exhibits stability and degradation patterns typical of amino acid derivatives . Long-term effects on cellular function have been observed in in vitro or in vivo studies, primarily related to its role in protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in metabolic pathways related to protein synthesis . It interacts with enzymes and cofactors involved in these pathways, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, the compound is transported and distributed through mechanisms common to amino acids . It can interact with transporters and binding proteins, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound is largely determined by its role in protein synthesis . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid typically involves the protection of amino acids using fluorenylmethyloxycarbonyl (Fmoc) groups. One common method includes the reaction of 4-fluorophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the development of pharmaceuticals targeting specific pathways.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-trifluoromethoxyphenyl)propanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid
Uniqueness
What sets 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid apart is its fluorine atom, which imp
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMACXMEZBPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374679 | |
Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264276-42-8 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264276-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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